Monuron TCA

Descripción general

Descripción

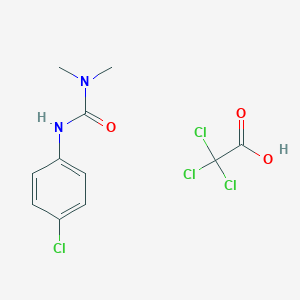

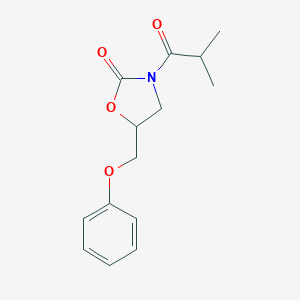

Monuron TCA is a non-selective and largely obsolete herbicide . It is a derivative of monuron and TCA . The IUPAC name for Monuron TCA is 3-(4-chlorophenyl)-1,1-dimethylurea - trichloroacetic acid (1:1) .

Synthesis Analysis

Monuron TCA is synthesized by reacting p-chlorophenyl isocyanate with dimethylamine .

Molecular Structure Analysis

The molecular formula of Monuron TCA is C11H12Cl4N2O3 . The average mass is 362.037 Da and the monoisotopic mass is 359.960205 Da .

Chemical Reactions Analysis

Monuron TCA is stable toward oxygen and moisture under ordinary conditions at neutral pH . Elevated temperatures and more acid or alkaline conditions appreciably raise the rate of hydrolysis .

Physical And Chemical Properties Analysis

Monuron TCA has a slight odor . It is very slightly soluble in water and in no. 3 Diesel oil . It is moderately soluble in methanol, ethanol, and acetone . It is practically insoluble in hydrocarbon solvents .

Aplicaciones Científicas De Investigación

Aquatic Herbicide

Monuron TCA has been used as an aquatic herbicide. It has shown potential in controlling certain aquatic plants in pre-emergence and early post-emergence applications . However, relatively high concentrations were required to control filamentous algae (Cladophora, Pithophora and Spirogyra), chara (Chara), coontail (Ceratophyllum), naiad (Najas), and pondweeds (Potamogeton) for periods of time exceeding three months and up to three years .

Formulation Types

Different types of formulations of Monuron TCA have been used for different purposes. For instance, wettable powder and liquid emulsifiable concentrates were superior to granular formulations for the control of algae and emergent or floating aquatic plants .

Toxicity to Fish

Monuron TCA has been studied for its toxicity to fish. Monuron was found to be less toxic to fish than were diuron and neburon . The TCA mixtures were somewhat more toxic than the simple ureas .

Non-Selective Herbicide

Monuron TCA is a non-selective and largely obsolete herbicide which is a derivative of mouron and TCA . It was used to control annual and perennial grasses, and broad-leaf weeds .

Photosynthesis Inhibitor

Monuron TCA acts as a non-selective, systemic herbicide which inhibits photosynthesis .

Photocatalytic Ozonation

Monuron TCA has been studied in the context of photocatalytic ozonation. Combining TiO2 photocatalysis with inorganic oxidants often leads to a synergic effect .

Mecanismo De Acción

Monuron TCA, also known as Monuron-tca, is a non-selective and largely obsolete herbicide . Despite its obsolescence, understanding its mechanism of action provides valuable insights into the biochemistry of herbicides and their impact on the environment.

Target of Action

The primary target of Monuron TCA is the photosynthetic apparatus in plants, specifically the Photosystem II (PSII) . PSII is a key component of the photosynthetic electron transport chain, which is responsible for the conversion of light energy into chemical energy during photosynthesis.

Mode of Action

Monuron TCA acts as a systemic herbicide that inhibits photosynthesis . It binds to the D1 protein in PSII, preventing the normal flow of electrons from water to plastoquinone . This inhibition disrupts the conversion of light energy into chemical energy, leading to the cessation of essential metabolic processes in the plant.

Biochemical Pathways

The primary biochemical pathway affected by Monuron TCA is photosynthesis, specifically the light-dependent reactions that occur in PSII . By inhibiting PSII, Monuron TCA disrupts the production of ATP and NADPH, two molecules that are essential for the light-independent reactions of photosynthesis. This disruption leads to a decrease in the production of glucose and other organic compounds, affecting the plant’s growth and development .

Pharmacokinetics

This suggests that it can be readily absorbed and distributed within the plant system. It is also known to be persistent in soil and has a high potential to leach into groundwater , indicating that its bioavailability in the environment is high.

Result of Action

The molecular and cellular effects of Monuron TCA’s action primarily involve the disruption of photosynthesis. This disruption leads to a decrease in the production of essential organic compounds, ultimately causing the plant’s death . At the cellular level, Monuron TCA can cause alterations in the structure and function of chloroplasts, the organelles where photosynthesis occurs .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Monuron TCA. For instance, its persistence in soil and potential to leach into groundwater suggest that soil type and rainfall can affect its distribution and longevity in the environment . Furthermore, because its primary target is a component of the photosynthetic apparatus, light conditions may also influence its efficacy .

Safety and Hazards

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-1,1-dimethylurea;2,2,2-trichloroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O.C2HCl3O2/c1-12(2)9(13)11-8-5-3-7(10)4-6-8;3-2(4,5)1(6)7/h3-6H,1-2H3,(H,11,13);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQGREMIROGTTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC=C(C=C1)Cl.C(=O)(C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040325 | |

| Record name | Monuron TCA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.000047 [mmHg] | |

| Record name | Monuron trichloroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1763 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Monuron TCA | |

CAS RN |

140-41-0 | |

| Record name | 3-(p-Chlorophenyl)-1,1-dimethyl urea trichloroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monuron TCA [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monuron TCA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-chlorophenyl)-1,1-dimethyluronium trichloroacetate;monuron-TCA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONURON TCA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRA17O0JGU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the individual and combined effects of Monuron and TCA on soil invertebrate populations?

A: Both Monuron and TCA have been shown to impact soil invertebrate populations, although often in opposing directions [, ].

- Monuron: This herbicide significantly reduced the numbers of wireworms (Agriotes spp.), millipedes (Diplopoda), earthworms (Lumbricidae), springtails (Collembola suborder Arthropleona), and mites (Acarina) in grassland soil []. This suggests a broad negative impact on soil invertebrates.

- TCA: Conversely, TCA increased the number of millipedes, springtails, and mites while decreasing the number of earthworms []. This indicates a more complex impact with potential benefits for some species and detriments for others.

Q2: How do Monuron and TCA interact with other herbicides, and what implications do these interactions have for their use?

A: Research indicates that both Monuron and TCA can interact with other herbicides, resulting in synergistic, additive, or antagonistic effects [].

- Monuron: When combined with dalapon, Monuron exhibited a synergistic effect, meaning their combined activity was greater than the sum of their individual activities [].

- TCA: TCA showed synergistic effects when combined with several herbicides, including fenuron, monuron, diuron, amitrole, and dalapon []. This suggests that TCA can enhance the activity of other herbicides.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonic acid](/img/structure/B86986.png)

![7-Chlorothiazolo[5,4-D]pyrimidine](/img/structure/B86988.png)

![5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B87000.png)